Nicergoline
Overview
Description
Nicergoline is a semisynthetic ergot alkaloid derivative used primarily for its vasodilatory properties. It is commonly employed in the treatment of senile dementia and other cerebrovascular disorders. This compound enhances cerebral blood flow, improves oxygen and glucose utilization by brain cells, and has been used for over three decades in more than fifty countries .
Mechanism of Action
Target of Action
Nicergoline, an ergot derivative, primarily targets the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . These receptors play a crucial role in regulating vascular tone and blood flow.
Mode of Action
This compound acts by inhibiting the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition curbs the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), leading to peripheral vasodilation .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It enhances cholinergic and catecholaminergic neurotransmitter function . It also inhibits platelet aggregation . Furthermore, it promotes metabolic activity, leading to increased utilization of oxygen and glucose .
Pharmacokinetics
This compound exhibits linear pharmacokinetics following oral administration. After oral administration of a 30 mg dose, the maximum plasma concentration is reached after 3 hours, and the elimination half-life is 15 hours . Its bioavailability is less than 5% , indicating extensive first-pass metabolism. It also has a high protein binding capacity of over 90% .
Result of Action
This compound’s action results in several molecular and cellular effects. It is a potent vasodilator that improves brain blood flow . On the cerebral level, it prompts a lowering of vascular resistance, an increase in arterial flow, and stimulates the use of oxygen and glucose . This compound also improves blood circulation in the lungs and limbs . It has been shown to inhibit blood platelet aggregation . Research has shown that this compound exhibits a broad spectrum of actions on distinct cellular and molecular mechanisms at the vascular, platelet, and neuronal level (metabolism, synaptic plasticity, and neuroprotection) .
Biochemical Analysis
Biochemical Properties
Nicergoline acts as a potent and selective α1A-adrenergic receptor antagonist . By inhibiting these receptors, this compound induces vasodilation and increases arterial blood flow. It interacts with various biomolecules, including catecholamines such as epinephrine and norepinephrine, by inhibiting their vasoconstrictor effects . Additionally, this compound enhances cholinergic and catecholaminergic neurotransmitter functions, promoting metabolic activity and increasing the utilization of oxygen and glucose .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It improves blood circulation in the brain, lungs, and limbs, thereby enhancing oxygen and glucose utilization by brain cells . This compound also inhibits blood platelet aggregation, which can prevent blood clots and improve overall vascular health . Furthermore, this compound has been shown to influence cell signaling pathways, including the PI3K/AKT signaling pathway, which plays a role in cognitive function and neuronal survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition prevents the vasoconstrictor effects of circulating catecholamines, resulting in peripheral vasodilation . This compound also enhances cholinergic and catecholaminergic neurotransmitter functions, which contribute to its cognitive and vascular benefits . Additionally, this compound has neurotrophic and antioxidant properties, promoting neuronal survival and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is extensively metabolized, with a half-life of 13-20 hours . Studies have shown that this compound improves cognitive function and behavior in patients with mild to moderate dementia over a period of 2 to 12 months . Long-term treatment with this compound has been associated with stable or improved clinical status in patients with cognitive impairments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound enhances cognitive function and reduces neuronal loss in mouse models of Alzheimer’s disease . Higher dosages of this compound have been associated with increased cognitive improvement, while excessive dosages may lead to adverse effects such as bradycardia, increased appetite, and agitation . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily through hydrolysis of the ester linkage to produce 1-methyl-10-α-methoxy-9,10-dihydrolysergol (MMDL) . It is also extensively bound to human plasma proteins, with higher affinity for α1-acid glycoprotein than for serum albumin . The metabolism of this compound can be influenced by other compounds, such as phenylbutyric acid, which may decrease its metabolic rate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is extensively bound to plasma proteins, which facilitates its transport in the bloodstream . This compound’s vasodilatory effects enhance its distribution to various tissues, including the brain, lungs, and limbs . The compound’s ability to improve blood circulation and oxygen utilization further supports its distribution within the body .
Subcellular Localization
Its interactions with α1-adrenoceptors and neurotransmitter functions suggest that this compound may localize to specific cellular compartments involved in these processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicergoline involves several key steps:
Reaction of Ergosterol with 5-Bromonicotinate Derivatives: This generates a carboxylic ester.
Photocatalytic Reaction with Methanol: Conducted under acidic conditions.
Methylation Reaction: Using a methylation reagent to produce this compound
Industrial Production Methods: Industrial production of this compound typically involves:
Photoreaction: Ergosterol and methanol react under ultraviolet irradiation and the catalysis of concentrated sulfuric acid to form 10α-methoxy-ergosterol.
Methylation: This intermediate undergoes methylation with methyl iodide in the presence of an inorganic base.
Condensation Reaction: The final step involves the condensation of 5-bromonicotinic acid chloride with 1-methyl-10α-methoxy-ergosterol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are less commonly detailed.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its bromine and methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents:
Reducing Agents: Not commonly used with this compound.
Substitution Reagents: Methyl iodide is used in the methylation step during synthesis.
Major Products:
Scientific Research Applications
Nicergoline has a broad spectrum of applications in scientific research:
Chemistry: Used as a model compound for studying ergot alkaloid derivatives.
Biology: Investigated for its effects on neurotransmitter function and neuroprotection.
Medicine: Widely used in the treatment of dementia, cerebrovascular disorders, and migraines of vascular origin
Industry: Employed in the development of pharmaceuticals targeting cognitive and vascular health.
Comparison with Similar Compounds
Ergotamine: Another ergot alkaloid used for migraines but associated with cardiac fibrosis.
Methysergide: Used for migraine prevention but has a risk of causing fibrosis.
Pergolide: Used in Parkinson’s disease but can cause valvular heart disease.
Cabergoline: Used for hyperprolactinemia and Parkinson’s disease, with a lower risk of fibrosis compared to ergotamine
Uniqueness of Nicergoline: this compound stands out due to its safety profile, particularly its lack of association with cardiac fibrosis, making it a safer alternative for long-term use in treating cerebrovascular and cognitive disorders .
Properties
IUPAC Name |
(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEXMKHXIOCEJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860404 | |
Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27848-84-6 | |
Record name | nicergoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.